
1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as EI-1, is a small molecule inhibitor that has shown potential as a therapeutic agent in various scientific research studies.
Applications De Recherche Scientifique
Structural and Biological Activity Studies
Molecular Structure Exploration : Saharin et al. (2008) investigated a related compound, highlighting the twist between the planar indole component and the rest of the molecule, which is studied for its biological activity. This structural characteristic is crucial for understanding the molecule's interaction with biological systems (S. M. Saharin et al., 2008).
Chiral Separations : Research on urea derivatives for chiral separations in high-performance liquid chromatography (HPLC) underscores the compound's utility in enantiomeric resolution, essential for pharmaceutical applications (N. Ǒi et al., 1995).
Antitumor Activities : A study by Hu et al. (2018) on a similar compound showed significant antitumor activity and engaged in a docking study to understand its interactions with the CDK4 protein, providing insights into its potential as a therapeutic agent (Ch Hu et al., 2018).
Osmolyte Interactions : Lin and Timasheff (1994) examined the interaction of urea with proteins, revealing how marine organisms utilize a mixture of urea and methylamines as osmolytes, a discovery that could influence studies on protein stabilization and denaturation (T. Lin et al., 1994).
Urea Derivatives in Gel Formation : Lloyd and Steed (2011) investigated the role of a specific urea derivative in hydrogel formation, demonstrating the compound's ability to influence the rheology and morphology of gels, a property useful in material science and drug delivery systems (G. Lloyd et al., 2011).
Propriétés
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-25-14-19(17-8-4-6-10-20(17)25)24-21(26)22-12-11-15-13-23-18-9-5-3-7-16(15)18/h3-10,13-14,23H,2,11-12H2,1H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWASGKZTWMZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)
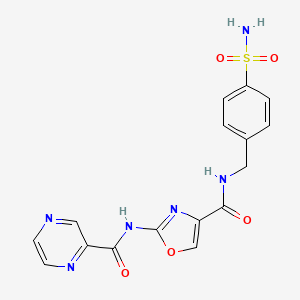
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)

![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)
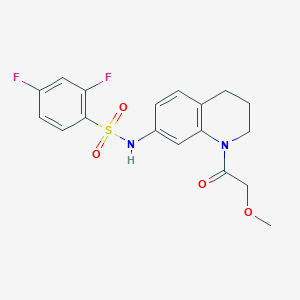
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)

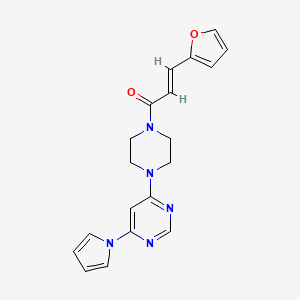

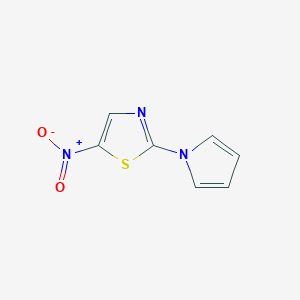
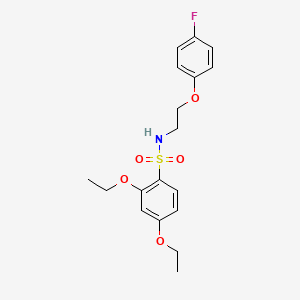
![3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2652077.png)